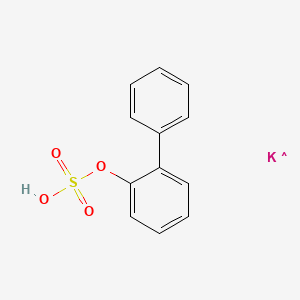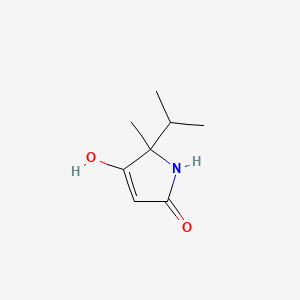
4-hydroxy-5-methyl-5-propan-2-yl-1H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-5-methyl-5-propan-2-yl-1H-pyrrol-2-one is a heterocyclic compound with a pyrrole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5-methyl-5-propan-2-yl-1H-pyrrol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a carboxylic acid with a substituted amine, followed by acid-mediated cyclization . The reaction conditions often require refluxing the mixture and using specific catalysts to facilitate the formation of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through flash chromatography and the use of solvents like hexane and ethyl acetate .
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxy-5-methyl-5-propan-2-yl-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the pyrrole ring .
Applications De Recherche Scientifique
4-hydroxy-5-methyl-5-propan-2-yl-1H-pyrrol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-hydroxy-5-methyl-5-propan-2-yl-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrole derivatives such as:
- 4-amino-5-methyl-2-hydroxy-pyridine
- 2-hydroxy-4-methyl-5-phenyl-pyrrole
Uniqueness
4-hydroxy-5-methyl-5-propan-2-yl-1H-pyrrol-2-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
4-hydroxy-5-methyl-5-propan-2-yl-1H-pyrrol-2-one |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8(3)6(10)4-7(11)9-8/h4-5,10H,1-3H3,(H,9,11) |
Clé InChI |
MYJPAVUBEKFJJY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(C(=CC(=O)N1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


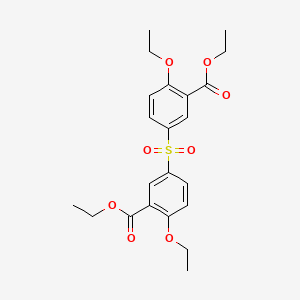
![4-Chloro-1-ethylpyrrolo[2,3-c]pyridine](/img/structure/B13837186.png)

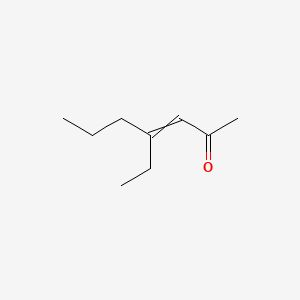
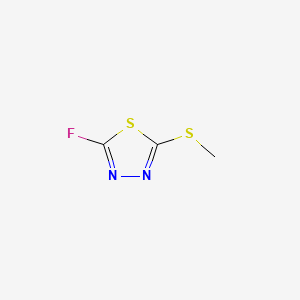
![1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium iodide](/img/structure/B13837215.png)

![Acetamide, 2,2-dichloro-N-[ss-hydroxy-a-(hydroxymethyl)-o-nitrophenethyl]-, D-threo; D-threo-(1R,2R)-1-o-Nitrophenyl-2-dichloroacetamido-1,3-propanediol](/img/structure/B13837223.png)
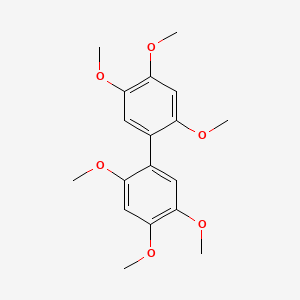
![Benzoic acid,2-[9-cyano-3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]-,ethyl ester](/img/structure/B13837230.png)

